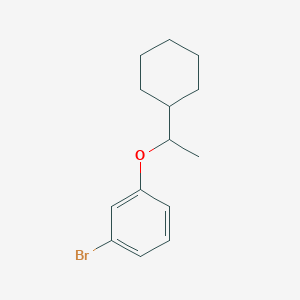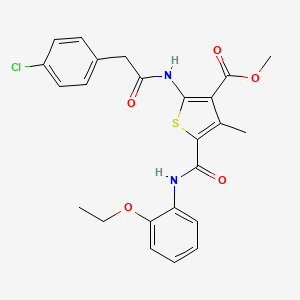
N-(cyclopropylmethyl)-2,3-dihydro-1H-inden-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclopropylmethyl)-2,3-dihydro-1H-inden-2-amine: is an organic compound that features a cyclopropylmethyl group attached to an indene amine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-2,3-dihydro-1H-inden-2-amine typically involves the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through cyclization reactions involving suitable precursors such as 2-phenyl-1,3-butadiene.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a Grignard reaction or other alkylation methods using cyclopropylmethyl halides.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(cyclopropylmethyl)-2,3-dihydro-1H-inden-2-amine can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used in substitution reactions.
Major Products:
Oxidation Products: Oxides, ketones, or aldehydes.
Reduction Products: Amines, alcohols, or hydrocarbons.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: N-(cyclopropylmethyl)-2,3-dihydro-1H-inden-2-amine is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, this compound may be used to study the effects of cyclopropylmethyl groups on biological activity and interactions with biomolecules.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(cyclopropylmethyl)-2,3-dihydro-1H-inden-2-amine involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The cyclopropylmethyl group may influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- N-(cyclopropylmethyl)-2,3-dihydro-1H-inden-2-amine
- N-(cyclobutylmethyl)-2,3-dihydro-1H-inden-2-amine
- N-(cyclopentylmethyl)-2,3-dihydro-1H-inden-2-amine
Comparison: this compound is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. Compared to its analogs with larger cycloalkyl groups, the cyclopropylmethyl derivative may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C13H17N |
|---|---|
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
N-(cyclopropylmethyl)-2,3-dihydro-1H-inden-2-amine |
InChI |
InChI=1S/C13H17N/c1-2-4-12-8-13(7-11(12)3-1)14-9-10-5-6-10/h1-4,10,13-14H,5-9H2 |
Clé InChI |
CNEPNYSQGDSYRQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CNC2CC3=CC=CC=C3C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-[5-acetamido-2-(hydroxymethyl)-6-methoxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B12068491.png)





![tert-Butyl 2-[(cyclopentylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B12068529.png)
![N-{[2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12068537.png)



![Cyclopropanamine, 1-[3-(1-methylethoxy)phenyl]-](/img/structure/B12068562.png)

